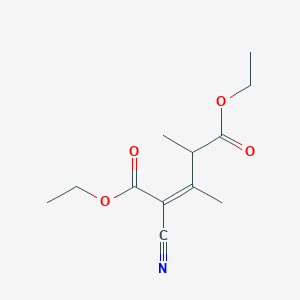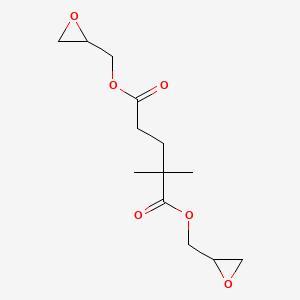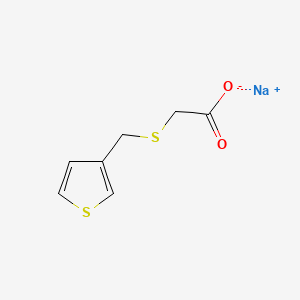
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile is an organic compound with a unique structure that combines a phenyl group, a carbonitrile group, and an oxo-indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile typically involves the reaction of 3-(2-cyanophenyl)propanoic acid with suitable reagents under controlled conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the carbonitrile group . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares a similar oxo and phenyl structure but differs in the presence of a pyrrolidine ring.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Another compound with a similar indene and carbonitrile structure.
Uniqueness
3-Oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
28858-01-7 |
|---|---|
Formule moléculaire |
C16H11NO |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
3-oxo-1-phenyl-1,2-dihydroindene-2-carbonitrile |
InChI |
InChI=1S/C16H11NO/c17-10-14-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(14)18/h1-9,14-15H |
Clé InChI |
JQITZNWYBYBXNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C23)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)







![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)





